6-Chloro-2-oxoindoline-3-carbaldehyde
Description
6-Chloro-2-oxoindoline-3-carbaldehyde (CAS: 52508-91-5) is a heterocyclic compound featuring an indoline backbone substituted with a chlorine atom at position 6, a ketone group at position 2, and an aldehyde functional group at position 3 . Its molecular formula is C₉H₅ClNO₂, with a molecular weight of 196.6 g/mol. This compound is of significant interest in medicinal and synthetic chemistry due to its reactive aldehyde group, which facilitates diverse chemical transformations, including condensations and nucleophilic additions .
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-chloro-2-oxo-1,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(4-12)9(13)11-8(6)3-5/h1-4,7H,(H,11,13) |
InChI Key |
NSJARCFMEOANBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and physicochemical properties of 6-Chloro-2-oxoindoline-3-carbaldehyde and its analogs:
Physicochemical and Bioavailability Insights
- This compound: The aldehyde group enhances electrophilicity, making it reactive toward nucleophiles like amines and hydrazines.
- Methyl 6-chlorooxoindoline-3-carboxylate : The ester group improves solubility in organic solvents (e.g., DCM, THF) compared to the aldehyde analog. This derivative is often used in peptide coupling reactions .
- Chlorobenzylidene Derivatives (C1 and C2): Substituents like 2-chloro or 2-nitro benzylidene groups at position 3 significantly alter lipophilicity and oral bioavailability. For example, C1 (Cl-substituted) shows higher membrane permeability than C2 (NO₂-substituted) in preclinical models .
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